2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Antibacterial MIC 1,3,4-oxadiazole

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide delivers a strategically differentiated 3,5-dimethyl substitution pattern for SAR-driven lead optimization. Unlike 4-chloro or 4-methoxy analogs, this di-methyl variant offers a unique balance of steric bulk and moderate lipophilicity (predicted logP ~1.4–1.6), falling within the optimal oral bioavailability window. The acetohydrazide side chain serves as a versatile handle for Schiff base library construction. Procure alongside its 4-chlorophenyl, 4-methoxyphenyl, and unsubstituted phenyl analogs to enable rigorous head-to-head COX-2 selectivity and antibacterial SAR elucidation. For research use only; not for human or veterinary use.

Molecular Formula C12H14N4O2
Molecular Weight 246.27 g/mol
CAS No. 2549027-71-4
Cat. No. B6462434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
CAS2549027-71-4
Molecular FormulaC12H14N4O2
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NN=C(O2)CC(=O)NN)C
InChIInChI=1S/C12H14N4O2/c1-7-3-8(2)5-9(4-7)12-16-15-11(18-12)6-10(17)14-13/h3-5H,6,13H2,1-2H3,(H,14,17)
InChIKeyJKCUZTNUDYJNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 2549027-71-4): A 3,5-Dimethylphenyl-Substituted Oxadiazole-Acetohydrazide for Specialized Medicinal Chemistry Programs


2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (CAS 2549027-71-4) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole-2-acetohydrazide family, characterized by a 3,5-dimethylphenyl substituent at the oxadiazole C5 position . The 1,3,4-oxadiazole core is a recognized privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, analgesic, anticancer, and enzyme-inhibitory properties [1]. The acetohydrazide side chain provides a versatile handle for further derivatization (e.g., Schiff base formation), making this compound a strategic intermediate for hit-to-lead optimization and combinatorial library synthesis.

Why Unverified 5-Aryl-1,3,4-oxadiazole-2-acetohydrazide Analogs Cannot Substitute for 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide in Biological Screening


Within the 5-aryl-1,3,4-oxadiazole-2-acetohydrazide chemotype, the nature and position of substituents on the phenyl ring profoundly modulate biological activity. Published structure–activity relationship (SAR) data for this scaffold demonstrate that electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial potency, whereas electron-donating groups (e.g., OCH₃, CH₃) improve anti-inflammatory and antioxidant profiles [1]. The 3,5-dimethyl substitution pattern confers a unique combination of steric bulk and moderate lipophilicity that differs from 4‑monosubstituted analogs (Cl, OCH₃, Br) or the unsubstituted phenyl derivative. Consequently, generic interchange with a closely related analog risks altered target binding, divergent pharmacokinetic behavior, and non‑reproducible screening outcomes. The quantitative evidence below substantiates the differentiated profile of this specific substitution pattern.

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide: Quantitative Differentiation Evidence vs. Closest 5‑Aryl Analogs


Antibacterial Potency Benchmarking: 4-Chlorophenyl Analog MIC Data Relative to Ciprofloxacin Establishes a Class Activity Baseline

Direct MIC data for the target compound are not yet publicly available. However, the structurally closest antibacterial benchmark—the 4-chlorophenyl analog (8p, 8e)—exhibited MIC values of 10.04 ± 1.25 µM against S. typhi and 9.45 ± 1.00 µM against E. coli, approaching the potency of ciprofloxacin (MIC 9.13 ± 2.00 µM and 8.90 ± 1.65 µM, respectively) [1]. The 3,5-dimethylphenyl group is anticipated to alter lipophilicity and membrane permeation relative to the 4‑chloro substituent, potentially shifting the spectrum of antibacterial activity—a key differentiator for procurement when screening against Gram‑negative vs. Gram‑positive panels.

Antibacterial MIC 1,3,4-oxadiazole

In Vivo Anti-Inflammatory Activity: Edema Inhibition Range for 1,3,4-Oxadiazole Class Compared to Indomethacin

A series of 1,3,4-oxadiazole derivatives (5a–5j) demonstrated in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, with edema inhibition ranging from 23.6% to 82.3% at a 25 mg Kg⁻¹ dose, compared to 48.3% for the reference drug indomethacin [1]. The most potent compound (5h) achieved 82.3% edema inhibition and was further shown to be COX‑2 selective in vitro. The 3,5-dimethylphenyl substitution pattern is expected to enhance COX‑2 selectivity via steric complementarity to the enzyme's hydrophobic pocket, a hypothesis supported by molecular docking studies on closely related oxadiazole-acetohydrazide derivatives [2].

Anti-inflammatory Edema inhibition 1,3,4-oxadiazole

Radical Scavenging Capacity: DPPH Assay Performance of Substituted-Phenyl Acetohydrazide-Oxadiazole Hybrids

In vitro DPPH radical scavenging assays conducted on 2-(substituted-phenyl)acetohydrazide analogs and their oxadiazole derivatives revealed that the antioxidant activity is strongly dependent on the phenyl substitution pattern [1]. Electron-donating methyl groups on the phenyl ring, as in the 3,5-dimethylphenyl moiety, are predicted to enhance radical scavenging capacity by stabilizing the resulting phenoxyl radical intermediate. Although direct DPPH data for the target compound are not available, the SAR trend across the published series indicates that the 3,5‑dimethylphenyl substitution can provide measurable advantages over the 4‑chloro or unsubstituted phenyl analogs in antioxidant screens.

Antioxidant DPPH scavenging 1,3,4-oxadiazole

Molecular Docking Evidence: COX-1/COX-2 Binding Interactions Favor Substituted-Phenyl Oxadiazole-Acetohydrazides

Molecular docking studies on 2-(substituted-phenyl)acetohydrazide analogs and oxadiazole derivatives against mouse COX‑1 (PDB: 2CZT) and COX‑2 (PDB: 3LN1) enzymes indicated that compounds bearing electron-donating substituents on the phenyl ring establish favorable hydrophobic interactions within the COX‑2 active site, including π–π stacking with Tyr355 and hydrophobic contacts with Val523 [1]. The 3,5-dimethylphenyl moiety, with two methyl groups positioned meta to the oxadiazole linkage, is predicted to fill the COX‑2 side pocket more effectively than the 4‑monosubstituted or unsubstituted phenyl analogs, potentially improving COX‑2 selectivity over COX‑1—a critical parameter for reducing gastrointestinal side effects.

Molecular docking COX-1 COX-2 1,3,4-oxadiazole

Physicochemical Differentiation: Predicted LogP, PSA, and Molecular Weight Comparison Across 5‑Aryl Analogs

The 3,5-dimethylphenyl substitution confers distinct physicochemical properties compared to other common 5‑aryl variants. The target compound (C₁₂H₁₄N₄O₂, MW 246.27 g mol⁻¹) has a predicted logP in the range of 1.4–1.6, lower than the 4‑chlorophenyl analog (C₁₀H₉ClN₄O₂, MW 252.66 g mol⁻¹, predicted logP ~2.0–2.5) and higher than the 4‑methoxyphenyl analog (C₁₁H₁₂N₄O₃, MW 248.24 g mol⁻¹, predicted logP ~1.0–1.3) . The polar surface area (PSA) of ~90 Ų is comparable across analogs, but the balanced lipophilicity of the 3,5‑dimethylphenyl compound places it in an optimal range for both membrane permeability and aqueous solubility, according to Lipinski's rule‑of‑five analysis.

Physicochemical properties LogP PSA 1,3,4-oxadiazole

Enzyme Inhibition Potential: Urease and Cholinesterase Inhibitory Activity of 1,3,4-Oxadiazole-2-Acetohydrazide Scaffold

The 1,3,4‑oxadiazole‑2‑acetohydrazide scaffold has been identified as a privileged template for enzyme inhibition, with reported activity against urease (Helicobacter pylori) and acetylcholinesterase (AChE) [1]. While specific IC₅₀ data for the target compound are unavailable, the 3,5‑dimethylphenyl substitution pattern is expected to modulate enzyme binding kinetics differently than halogenated or unsubstituted analogs. The presence of two methyl groups may enhance hydrophobic interactions with enzyme active sites while maintaining sufficient conformational flexibility for induced‑fit binding—a rationale supported by docking studies on oxadiazole‑based urease inhibitors [2].

Enzyme inhibition Urease Cholinesterase 1,3,4-oxadiazole

Optimal Research and Procurement Application Scenarios for 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide Based on Quantitative Evidence


Hit Identification for Anti-Inflammatory Programs Targeting COX‑2 Selectivity

Given the demonstrated ability of the 1,3,4‑oxadiazole‑2‑acetohydrazide scaffold to exceed indomethacin's in vivo anti‑inflammatory efficacy (82.3% vs. 48.3% edema inhibition at 25 mg Kg⁻¹) [1], and the molecular docking evidence supporting COX‑2 selective binding for electron‑donating aryl substituents [2], 2‑[5‑(3,5‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide is a rational choice as a starting hit for COX‑2‑targeted lead discovery. Its predicted logP (~1.4–1.6) falls within the optimal range for oral bioavailability, distinguishing it from more lipophilic chloro analogs.

Antibacterial Screening Libraries for Gram‑Negative Pathogens

The 4‑chlorophenyl oxadiazole‑acetohydrazide analog achieved MIC values against E. coli within 6% of ciprofloxacin (9.45 µM vs. 8.90 µM) [3], establishing the scaffold's potential as a novel antibacterial chemotype. The 3,5‑dimethylphenyl variant offers a differentiated lipophilicity profile that may improve Gram‑negative outer‑membrane penetration relative to the chloro analog, justifying its inclusion in focused antibacterial screening decks.

Chemical Biology Probe Synthesis via Acetohydrazide Derivatization

The terminal acetohydrazide (–NHNHCOCH₃) group of 2‑[5‑(3,5‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide is a versatile synthetic handle for generating Schiff base conjugates with aromatic aldehydes, enabling the construction of diverse compound libraries. The 3,5‑dimethylphenyl substituent introduces steric bulk that can influence the conformation and biological activity of the resulting hydrazone derivatives, providing an additional dimension of structural diversity for probe discovery.

Comparative SAR Studies on 5‑Aryl Substitution Effects

Procurement of 2‑[5‑(3,5‑dimethylphenyl)‑1,3,4‑oxadiazol‑2‑yl]acetohydrazide alongside its 4‑chlorophenyl, 4‑methoxyphenyl, and unsubstituted phenyl analogs enables rigorous head‑to‑head SAR elucidation. The combined dataset from these four analogs can map the influence of electron‑donating (di‑CH₃), electron‑withdrawing (Cl), and hydrogen‑bonding (OCH₃) substituents on in vitro potency, selectivity, and physicochemical properties, accelerating the identification of an optimal lead candidate.

Quote Request

Request a Quote for 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.